molecular formula C12H15BrN2O3S B6721879 N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide

N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide

Cat. No.: B6721879
M. Wt: 347.23 g/mol
InChI Key: SMEHNZPNYJKESE-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide is a synthetic organic compound characterized by the presence of a brominated aromatic ring, a cyclopropylsulfonyl group, and an acetamide moiety

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-8-2-3-9(13)6-11(8)15-12(16)7-14-19(17,18)10-4-5-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEHNZPNYJKESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)CNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide typically involves multiple steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Cyclopropylsulfonylation: The brominated intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base, such as triethylamine, to form the cyclopropylsulfonyl derivative.

    Acetamidation: Finally, the cyclopropylsulfonyl derivative is treated with acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and the cyclopropylsulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide
  • N-(5-fluoro-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide
  • N-(5-iodo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide

Uniqueness

N-(5-bromo-2-methylphenyl)-2-(cyclopropylsulfonylamino)acetamide is unique due to the presence of the bromine atom, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs

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